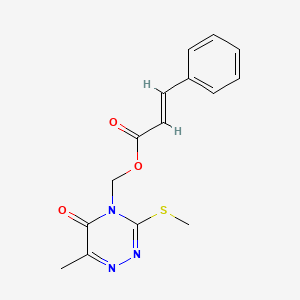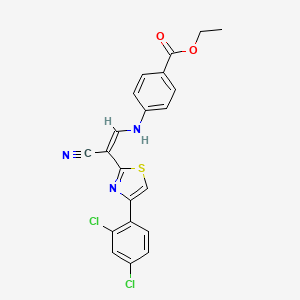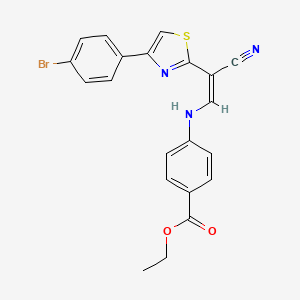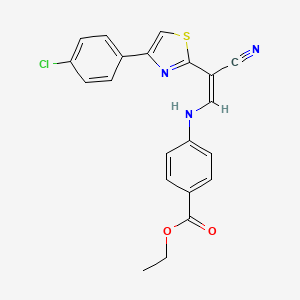![molecular formula C19H20FNO4 B3405278 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324949-89-4](/img/structure/B3405278.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
Overview
Description
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with the molecular formula C19H20FNO4 and a molecular weight of 345.4 g/mol. This compound is known for its applications in various scientific experiments, research, and industrial processes.
Preparation Methods
The synthesis of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the 4-fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenylmethyl intermediate.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group, forming the {[(4-Fluorophenyl)methyl]carbamoyl} intermediate.
Esterification: The final step involves the esterification of the carbamoyl intermediate with 2-(4-ethoxyphenyl)acetic acid under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or carbamoyl groups, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate can be compared with similar compounds, such as:
{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate: This compound has a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-2-24-17-9-5-14(6-10-17)11-19(23)25-13-18(22)21-12-15-3-7-16(20)8-4-15/h3-10H,2,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCACBOPZNWQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B3405213.png)
![N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B3405218.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3405234.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B3405241.png)
![(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405247.png)
![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3405248.png)




![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405275.png)
![Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate](/img/structure/B3405284.png)
![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405293.png)
